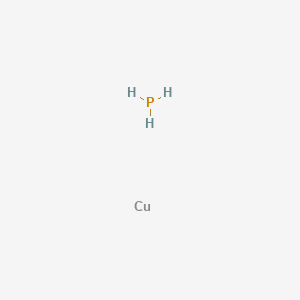

Copper--phosphane (1/1)

Description

Significance and Scope of Research in Copper-Phosphane (1/1) Systems

The significance of research into copper-phosphane systems stems from the unique properties imparted by the copper-phosphorus bond. Copper(I), a soft acid, has a strong affinity for soft bases like phosphine (B1218219) ligands. nih.gov This interaction leads to the formation of stable complexes with diverse coordination geometries, typically tetrahedral or trigonal planar. exlibrisgroup.com.cnrsc.org The electronic and steric properties of the phosphine ligand play a crucial role in determining the structure and reactivity of the resulting complex. researchgate.net

Research in this area is extensive and covers several key domains:

Catalysis: Copper-phosphine complexes are effective catalysts for a variety of organic transformations, including cross-coupling reactions and cycloadditions. rsc.org The phosphine ligand can modulate the electronic and steric environment of the copper center, thereby influencing the catalytic activity and selectivity.

Photophysics: Many copper(I)-phosphine complexes exhibit interesting photoluminescent properties. nih.gov These compounds are investigated for their potential use in light-emitting diodes (LEDs) and as luminescent sensors. The nature of the phosphine ligand can significantly affect the emission wavelength, quantum yield, and lifetime of the excited state.

Bioinorganic Chemistry: Copper is an essential trace element in biological systems, and copper complexes have been explored for their therapeutic potential. nih.govnih.gov While research in this area often focuses on more complex ligands, the fundamental understanding of the Cu-P bond is vital for designing new metallodrugs.

The study of Copper-phosphane (1/1) and its derivatives provides valuable insights into the fundamental principles that govern the behavior of this important class of compounds.

Historical Context of Copper-Phosphane Coordination Compounds

The study of coordination compounds has a rich history, with the development of copper-phosphine chemistry being a significant chapter. While early work focused on understanding the basic principles of coordination, the latter half of the 20th century saw a surge in research into the synthesis and characterization of metal-phosphine complexes.

The discovery that copper(I) halides react with phosphines to form stable complexes with well-defined stoichiometries and structures was a pivotal moment. exlibrisgroup.com.cn It was established that the coordination number and geometry of these complexes are often controlled by the steric bulk of the phosphine ligands. This led to the synthesis of a wide array of copper(I)-phosphine complexes with varying nuclearities, from mononuclear to large clusters.

Propriétés

IUPAC Name |

copper;phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H3P/h;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMIKQFUEXQAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648730 | |

| Record name | Copper--phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12517-41-8 | |

| Record name | Copper--phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Copper Phosphane 1/1 Complexes

Direct Coordination Approaches

Direct coordination methods represent the most straightforward and widely utilized routes for the preparation of copper-phosphane (1/1) complexes. These approaches involve the direct reaction of a copper(I) source with a phosphane ligand, leading to the formation of the desired complex. The simplicity and high efficiency of these methods make them particularly attractive for a broad range of applications.

Synthesis from Copper(I) Halides and Phosphanes

The reaction between copper(I) halides (CuX, where X = Cl, Br, I) and phosphane ligands (PR₃) is a fundamental and extensively studied method for the synthesis of copper(I)-phosphane complexes. This approach is versatile, allowing for the formation of a variety of structural types, including mononuclear, dinuclear, and polynuclear species. The stoichiometry of the reactants and the steric and electronic properties of the phosphane ligand play a crucial role in determining the final product.

In a typical synthesis, the copper(I) halide is treated with one equivalent of the phosphane ligand in a suitable solvent, such as tetrahydrofuran (B95107) (THF). For example, the reaction of copper(I) halides with isobutyl-proazaphosphatrane (ⁱ-BuL) results in the formation of monomeric complexes with the general formula ⁱ-BuLCuX. nih.gov Similarly, treatment of copper(I) halides with chiral bis(phosphines) can yield dinuclear complexes of the type [Cu(phosphine)(μ-X)]₂. nih.govacs.org

The nature of the phosphane ligand significantly influences the nuclearity of the resulting complex. Sterically bulky phosphanes tend to favor the formation of lower-coordinate, mononuclear complexes. For instance, the use of the sterically demanding proazaphosphatrane ligand, ⁱ-BuL, leads to the isolation of monomeric copper(I) halide complexes. nih.gov In contrast, less sterically hindered phosphanes or those with specific bridging capabilities can promote the formation of dinuclear or polynuclear structures with halide bridges.

Table 1: Examples of Copper-Phosphane (1/1) Complexes Synthesized from Copper(I) Halides

| Copper(I) Halide | Phosphane Ligand | Resulting Complex | Structural Motif |

|---|---|---|---|

| CuCl, CuBr, CuI | Isobutyl-proazaphosphatrane (ⁱ-BuL) | ⁱ-BuLCuX | Mononuclear |

| CuI, CuBr, CuCl | (R,R)-i-Pr-DuPhos | [Cu((R,R)-i-Pr-DuPhos)(μ-X)]₂ | Dinuclear |

| CuI | (R,S)-CyPF-t-Bu | Cu((R,S)-CyPF-t-Bu)(I) | Mononuclear |

Synthesis from Copper(II) Precursors via Reduction

An alternative and highly effective method for the synthesis of copper(I)-phosphane complexes involves the use of copper(II) salts as starting materials. In this approach, the phosphane ligand serves a dual role: it acts as a reducing agent to convert Cu(II) to Cu(I) and subsequently coordinates to the resulting copper(I) center. This one-pot reaction is convenient and avoids the need to handle potentially unstable copper(I) precursors.

The reduction of copper(II) to copper(I) by phosphanes is a well-established chemical transformation. For instance, the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) or copper(II) bromide (CuBr₂) with 1,3-bis(diphenylphosphino)propane (dppp) in acetone leads to the formation of dinuclear copper(I) complexes, [(dppp-P,P')Cu(μ-X)₂Cu(dppp-P,P')]. uctm.edu In this reaction, the phosphane reduces the copper(II) to copper(I), and the resulting phosphine (B1218219) oxide is formed as a byproduct.

The general equation for this redox reaction can be represented as: 2CuX₂ + 2PR₃ ➔ 2CuX(PR₃) + X₂

However, the phosphine itself is oxidized in the process. A more accurate representation of the reaction where the phosphine is oxidized is: 2Cu²⁺ + 2PR₃ + 2X⁻ ➔ 2Cu⁺(PR₃) + R₃P=O + ... (other oxidation byproducts and counterions)

The specific nature of the phosphane and the reaction conditions can influence the efficiency of the reduction and the structure of the final copper(I) complex. This method has been successfully employed for the synthesis of a range of copper(I)-phosphane complexes with various phosphane ligands.

Ligand Displacement Reactions for Copper(I)-Phosphane Formation

Ligand displacement, or ligand exchange, is another versatile strategy for the synthesis of copper(I)-phosphane complexes. This method involves the reaction of a pre-existing copper(I) complex containing labile ligands with a desired phosphane ligand. The phosphane, being a stronger σ-donor ligand, displaces the weakly coordinated ligands to form a more stable copper(I)-phosphane complex.

A common precursor for these reactions is [Cu(CH₃CN)₄]BF₄ or [Cu(CH₃CN)₄]PF₆, where the acetonitrile (CH₃CN) ligands are readily displaced by phosphanes. For example, the reaction of [Cu(CH₃CN)₄]BF₄ with 3-(2-pyridyl)-5-phenyl-pyrazole and a phosphine ligand in a two-step process yields mononuclear copper(I) complexes. nih.gov First, the pyrazole ligand coordinates to the copper(I) center, followed by the addition of the phosphine which displaces some of the remaining acetonitrile ligands. nih.gov

This method is particularly useful for the synthesis of heteroleptic complexes, where the copper(I) center is coordinated to different types of ligands. The lability of the acetonitrile ligands allows for a stepwise and controlled introduction of other ligands, providing a high degree of synthetic flexibility. The stability of the resulting complexes is often enhanced by the chelate effect if multidentate phosphane ligands are employed. nih.gov

Targeted Synthesis of Specific Copper-Phosphane (1/1) Structural Motifs

The ability to selectively synthesize copper-phosphane complexes with specific structural motifs, such as mononuclear or dinuclear arrangements, is of paramount importance for tuning their chemical and physical properties. The control over the nuclearity of the complex is typically achieved by carefully selecting the steric and electronic properties of the phosphane ligand, as well as by controlling the stoichiometry of the reactants.

Mononuclear Copper-Phosphane Complex Synthesis

The synthesis of mononuclear copper(I)-phosphane complexes, which feature a single copper atom coordinated to one or more phosphane ligands, is often favored by the use of sterically bulky phosphane ligands. The large steric hindrance around the phosphorus atom prevents the formation of bridging interactions between copper centers, thus promoting the formation of discrete monomeric units.

A notable example is the synthesis of monomeric copper(I) halide complexes with the sterically demanding proazaphosphatrane ligand, ⁱ-BuL. The reaction of CuX with one equivalent of ⁱ-BuL in THF yields complexes of the formula ⁱ-BuLCuX, where the copper center is coordinated to one phosphane and one halide ligand. nih.gov Similarly, the use of the Josiphos ligand (R,S)-CyPF-t-Bu with copper(I) iodide leads to the formation of the monomeric complex Cu((R,S)-CyPF-t-Bu)(I). nih.govacs.org

The synthesis of mononuclear copper(I) complexes can also be achieved through ligand exchange reactions using precursors like [Cu(CH₃CN)₄]⁺ with bulky phosphines. The reaction of [Cu(CH₃CN)₄]BF₄ with 3-(2-pyridyl)-5-phenyl-pyrazole and various bulky phosphines such as dppbz, Xantphos, and DPEPhos results in the formation of mononuclear complexes. nih.gov

Table 2: Selected Bond Lengths in Mononuclear Copper-Phosphane (1/1) Complexes

| Complex | Cu-P Bond Length (Å) | Cu-X Bond Length (Å) |

|---|---|---|

| ⁱ-BuLCuCl | 2.181(1) | 2.155(1) |

| ⁱ-BuLCuBr | 2.182(1) | 2.285(1) |

| ⁱ-BuLCuI | 2.189(1) | 2.449(1) |

| Cu((R,S)-CyPF-t-Bu)(I) | 2.223(2) | 2.411(1) |

Dinuclear Copper-Phosphane Complex Synthesis

Dinuclear copper(I)-phosphane complexes, containing two copper centers, are often characterized by the presence of bridging ligands, which can be halides, phosphanes, or other donor molecules. The synthesis of these complexes is typically favored when using phosphane ligands that are less sterically demanding or possess geometries that promote bridging between two metal centers.

A common synthetic route to dinuclear copper(I)-halide-phosphane complexes involves the reaction of a copper(I) halide with a phosphane ligand in a 1:1 or 2:2 stoichiometry. For example, the treatment of copper(I) halides with chiral bis(phosphines) like (R,R)-i-Pr-DuPhos results in the formation of dinuclear complexes with the formula [Cu((R,R)-i-Pr-DuPhos)(μ-X)]₂. nih.govacs.org In these structures, two copper atoms are bridged by two halide ions, forming a Cu₂X₂ rhomboid core. nih.gov

The synthesis of dinuclear complexes with bridging phosphane ligands is also well-established. Ligands such as bis(diphenylphosphino)methane (dppm), with a short spacer between the two phosphorus atoms, are particularly effective at bridging two copper centers. The reaction of CuCl with phenyl-1H-pyrazole-1-carbodithioate (L¹) in a 1:1 molar ratio unexpectedly affords the dinuclear complex [Cu₂(μ-Cl)₂(L¹)₂], where two copper atoms are bridged by two chloride ions. mdpi.com

The formation of dinuclear structures is a result of the tendency of copper(I) to achieve a stable, typically tetrahedral, coordination environment. When the steric bulk of the phosphane ligand is not sufficient to enforce a monomeric structure, the copper centers can oligomerize through bridging interactions to satisfy their coordination preferences.

Polymeric and Supramolecular Copper-Phosphane Assembly

The synthesis of copper(I) coordination polymers often involves the self-assembly of copper centers and phosphane ligands. For instance, a copper(I) coordination polymer with a Cu₄I₄ core has been synthesized using a diethylpyridylphosphine ligand. nih.gov This polymer demonstrates a structure intermediate between octahedral and stairstep geometries and exhibits green emission in its solid state due to ³(M+X)LCT transitions. nih.gov Heating this polymer to 138.5 °C causes it to monomerize, forming a new solid phase with red emission, suggesting a transformation to a molecular complex with an octahedral copper-halide core. nih.gov This reversible transformation makes the polymer a potential sensor for overheating. nih.gov

The first polymeric copper(I) complexes with 1,2-bis(diphenylphosphino)ethane (dppe) have also been synthesized and characterized. researchgate.net Furthermore, the principles of supramolecular chemistry, which involve non-covalent interactions, are central to creating these complex architectures. nih.govfluorochem.co.ukacs.org The simultaneous formation of covalent and dative bonds, a technique known as subcomponent self-assembly, allows for the creation of complex structures like helicates and grids from simpler starting materials in solution. nih.gov

Novel Synthetic Strategies and Phosphane Precursors

Recent advancements in synthetic chemistry have led to innovative strategies for creating copper-containing materials, including methods that bypass traditional phosphine ligands and others that leverage precisely designed molecular precursors.

Phosphine-Free Approaches to Copper-Containing Nanomaterials

While phosphane ligands are crucial in coordination chemistry, alternative methods have been developed for synthesizing copper-containing nanomaterials without them. These approaches are significant for applications where the presence of phosphorus is undesirable.

Chemical Reduction: Copper nanoparticles (CuNPs) can be synthesized via the chemical reduction of copper salts. mdpi.com Common reducing agents include L-ascorbic acid, hydrazine, and sodium borohydride. mdpi.comnih.gov For example, highly stable and well-dispersed CuNPs with a particle size of about 34 nm have been produced using L-ascorbic acid to reduce anhydrous copper chloride. nih.gov This process involves a two-step reduction mechanism, first forming cuprous chloride as an intermediate. nih.gov Another aqueous reduction method produces high-purity, non-oxidative copper nanopowders without any protecting agent or inert gas. rsc.org

Physical Methods: Surfactant-free synthesis of well-dispersed CuNPs has been achieved using an Ar + H₂ microplasma with a solid copper precursor, resulting in particles with a mean diameter of 8 nm. rsc.org

Alternative Precursors: Copper phosphide (B1233454)–phosphorus (Cu₃P/P) hybrid nanomaterials have been synthesized in a one-pot method using sodium phosphathynolate (NaOCP) as the phosphorus source, avoiding traditional phosphine ligands. rsc.org Similarly, the direct wet-chemical synthesis of CuP₂ and Cu₃P has been demonstrated using red phosphorus. mdpi.com Topochemical synthesis using crystalline red phosphorus nanoribbons as a template can produce single-crystal copper phosphide (Cu₃P) nanoribbons. cityu.edu.hk

Utilization of Functionalized Phosphane Ligands in Synthesis

The introduction of functional groups onto phosphane ligands provides a powerful tool for tuning the structural and physical properties of the resulting copper(I) complexes. unipd.it These functionalities can influence luminescence, catalytic activity, and molecular assembly. rsc.orgrsc.org

A variety of functionalized ligands have been explored:

Ester-Functionalized Phosphines: Monodentate and bidentate phosphine ligands functionalized with ester moieties have been used to synthesize tetranuclear copper-iodide clusters with a cubane-like {Cu₄I₄} core. mdpi.com These complexes are photo- and thermally-stable and exhibit intense, long-lived photoluminescence in the orange region of the spectrum. mdpi.com

Diimine-Diphosphine Ligands: Heteroleptic Cu(I) complexes have been synthesized using designed bipyridine and bidentate polyphosphine ligands. rsc.org These mixed-ligand complexes show intense emissions and have applications in luminescence sensing and catalysis for azide-alkyne cycloaddition reactions. rsc.org

Aminofunctionalized Phosphinines: Novel 3-N,N-dimethylaminofunctionalized phosphinines have been synthesized and used to form copper(I) bromide complexes of the type [(phosphinine)₂CuBr]₂. cardiff.ac.uk These phosphinine ligands exhibit stronger π-donor and σ-donor properties compared to the parent phosphinine. cardiff.ac.uk

Tris(aminomethyl)phosphines: A range of air- and water-stable copper(I) (pseudo)halide complexes with aromatic diimines and tris(aminomethyl)phosphines have been systematically studied. nih.gov

The following table summarizes examples of functionalized phosphane ligands and the resulting copper complexes.

| Functional Group on Phosphane | Other Ligands | Resulting Copper Complex Structure | Key Properties |

| Ester moieties | Iodide | Tetranuclear cubane-like {Cu₄I₄} clusters | Photo- and thermally-stable, intense orange photoluminescence mdpi.com |

| Bipyridine | Bidentate polyphosphines | Heteroleptic diimine-diphosphine Cu(I) complexes | Intense emissions, catalytic activity rsc.org |

| N,N-dimethylamino (on phosphinine ring) | Bromide | Dimeric [(phosphinine)₂CuBr]₂ | Enhanced donor properties cardiff.ac.uk |

| Cyano, Hydroxyl (on bipyridine) | Triphenylphosphine (B44618) derivatives | Mononuclear [CuI(bpy-X₂)(PR₃)₂]⁺ | Tunable yellow to orange phosphorescence rsc.org |

| Aminomethyl | Aromatic diimines (phen, bpy) | Mononuclear [CuX(NN)(PR₃)] | Air- and water-stable, antimicrobial and antitumor activity nih.gov |

Molecular Precursors for Heterogeneous Copper-Phosphorus Materials

Well-defined molecular complexes containing copper-phosphorus bonds serve as effective single-source precursors for the synthesis of heterogeneous copper-phosphorus materials, such as copper phosphide (Cu₃P) nanoparticles and supported catalysts. This approach offers control over the stoichiometry and morphology of the final material through controlled decomposition of the precursor. researchgate.net

Copper-Phosphine Complexes: Ethylene glycol-functionalized bis(triphenylphosphine)copper(I) carboxylates have been used as precursors to generate spherical copper nanoparticles and nanorods via thermal decomposition in hexadecylamine. rsc.org The thermal decomposition of various metal-phosphine complexes, formed from precursors like metal carbonyls or acetylacetonates with tri-n-octylphosphine (TOP), is a generalized method for producing metal phosphide nanorods. researchgate.netacs.org

Copper Phosphinate Complexes: Soluble copper(II) phosphinate complexes have been pioneered as molecular precursors for creating highly dispersed Cu-phosphate/SiO₂ catalysts. nih.govchemrxiv.orgacs.org These precursors are deposited onto a silica (B1680970) support via wet impregnation, followed by calcination at 500 °C. nih.govchemrxiv.org The resulting materials, containing phases like copper diphosphate (Cu₂P₂O₇), have shown high activity and selectivity as catalysts for ethanol (B145695) dehydrogenation. nih.gov The nature of the precursor (polymeric vs. molecular) can influence the particle size of the final supported catalyst. chemrxiv.org

Aminophosphine (B1255530) Precursors: A one-pot colloidal synthesis of Cu₃₋ₓP nanoplatelets uses copper halide salts and tris(diethylamino)phosphine as precursors, providing insight into the prenucleation chemistry. acs.org

The table below details specific molecular precursors and the heterogeneous materials derived from them.

| Molecular Precursor | Decomposition Method | Resulting Heterogeneous Material | Application |

| Bis(triphenylphosphine)copper(I) carboxylates | Thermal decomposition in hexadecylamine | Spherical copper nanoparticles and nanorods | Nanomaterial synthesis rsc.org |

| {Cu(SAAP)}n (polymeric phosphinate) | Impregnation on SiO₂ and calcination (500 °C) | Cu-phosphate/SiO₂ catalyst | Ethanol dehydrogenation nih.govchemrxiv.org |

| [Cu₆(BSAAP)₆] (molecular phosphinate) | Impregnation on SiO₂ and calcination (500 °C) | Cu-phosphate/SiO₂ catalyst | Ethanol dehydrogenation nih.govchemrxiv.org |

| [Cu₃(NAAP)₃] (molecular phosphinate) | Impregnation on SiO₂ and calcination (500 °C) | Cu-phosphate/SiO₂ catalyst | Ethanol dehydrogenation nih.govchemrxiv.org |

| Metal-tri-n-octylphosphine (TOP) complexes | Thermal decomposition | Metal phosphide nanorods | General nanomaterial synthesis researchgate.netacs.org |

| Copper halides and tris(diethylamino)phosphine | Colloidal synthesis | Cu₃₋ₓP nanoplatelets | Plasmonic nanomaterials acs.org |

Advanced Structural Elucidation of Copper Phosphane 1/1 Complexes

Spectroscopic Characterization Techniques

The elucidation of the structure of copper-phosphane (1/1) complexes relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the electronic and geometric environments of the constituent atoms, particularly the copper and phosphorus nuclei, as well as the nature of the coordinate bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Copper-Phosphane (1/1) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of copper(I)-phosphine complexes in solution. rasayanjournal.co.in By analyzing the chemical shifts and coupling constants of various nuclei, significant insights into the coordination environment of the copper center can be obtained.

Proton NMR spectroscopy provides information on the organic substituents of the phosphane ligand. Upon coordination to a copper(I) center, changes in the chemical shifts of the protons on the phosphine (B1218219) ligand are observed. For instance, in complexes of tris(aminomethyl)phosphines with copper(I), the formation of the complex leads to a downfield shift of the proton signals of the -CH₂- group directly attached to the phosphorus atom. nih.gov This shift indicates a change in the electronic environment around the phosphorus atom upon coordination. However, in some cases, these proton signals may undergo broadening, and the two-bond coupling constant (²J(PH)) might disappear, which can be attributed to the lability and exchange of the phosphine ligands in solution. nih.gov

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the phosphane ligand. The coordination of the phosphine to the copper center also influences the ¹³C chemical shifts. For example, in copper(I) complexes with tris(aminomethyl)phosphines, the signals of the carbon atoms directly bonded to the phosphorus (C(1)) are significantly shifted to higher fields. nih.gov This upfield shift, along with changes in the one-bond phosphorus-carbon coupling constant (¹J(PC)), provides further evidence of complex formation and alterations in the P-C bond character. nih.gov

Phosphorus-31 NMR is arguably the most informative NMR technique for studying copper-phosphane complexes. rasayanjournal.co.in The ³¹P chemical shift is highly sensitive to the electronic and steric environment of the phosphorus nucleus. rasayanjournal.co.in Upon coordination to a copper(I) center, a change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand), is observed.

The magnitude and direction of the coordination shift can provide insights into the nature of the phosphine ligand and its interaction with the copper ion. For instance, aminophosphine (B1255530) ligands often show a shielding effect (negative coordination shift) upon coordination to the d¹⁰ Cu(I) center, suggesting that they are good π-acceptors. rasayanjournal.co.in In contrast, ligands like triphenylphosphine (B44618) (PPh₃) typically exhibit a deshielding effect (positive coordination shift). rasayanjournal.co.in The formation of [CuX(NN)PR₃] complexes with tris(aminomethyl)phosphines results in a significant downfield shift of the phosphorus signal from approximately -60 ppm to around -30 ppm. nih.gov

Furthermore, the signal for the phosphorus atom in the complex is often broadened due to the quadrupolar nature of the copper isotopes (⁶³Cu and ⁶⁵Cu, both with I = 3/2) and unresolved ¹J(Cu,P) coupling. rasayanjournal.co.innih.gov In solid-state ³¹P NMR, this coupling can sometimes be resolved, providing direct evidence of the Cu-P bond. acs.org The solid-state spectra of copper(I) aminophosphine complexes can show asymmetric quartets due to the dipolar interaction between the phosphorus and the quadrupolar copper nuclei. rasayanjournal.co.in

| Complex/Ligand | Solvent | δ(³¹P) / ppm | Coordination Shift (Δδ) / ppm | Reference |

|---|---|---|---|---|

| Di(iso-propyl)amino}(morpholino)(phenyl)phosphine (L) | - | 76.4 | - | rasayanjournal.co.in |

| Cu₂(Cl)₂(PPh₃)(L) | - | - | -10 | rasayanjournal.co.in |

| Bis(morpholino)(phenyl)phosphine (L') | - | 95.7 | - | rasayanjournal.co.in |

| Cu₂(Cl)₂(PPh₃)(L') | - | - | -16 | rasayanjournal.co.in |

| Tris(aminomethyl)phosphine Ligand | acetone-d₆ | -63 to -59 | - | nih.gov |

| [CuX(NN)(PR₃)] Complex | CDCl₃ | ~ -30 | ~ +30 to +33 | nih.gov |

| Phosphinine Ligand 5 | CD₂Cl₂ | 238.0 | - | cardiff.ac.uk |

| [CuBr(Phosphinine 5)] (8) | THF | 202.8 | -35.2 | cardiff.ac.uk |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for probing the vibrational modes of molecules, including copper-phosphane (1/1) complexes. While the IR spectra of these complexes are often dominated by the vibrational bands of the phosphane ligand, subtle shifts in these bands upon coordination can provide evidence of complex formation. cdnsciencepub.com For instance, a shift in the stretching frequency of a functional group on the ligand upon coordination to copper can indicate its involvement in bonding. researchgate.net

More directly, the IR spectrum can reveal information about the copper-phosphorus bond itself, although the Cu-P stretching vibration typically occurs at low frequencies and may be difficult to observe. In some cases, new bands appearing in the far-infrared region of the spectrum upon complexation can be assigned to the Cu-P stretching mode. For example, in a study of copper(II) complexes, new bands in the 400-500 cm⁻¹ region were attributed to metal-nitrogen stretching, indicating the type of information that can be gleaned from this region. materialsciencejournal.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Copper-Phosphane (1/1) Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically applicable to species with unpaired electrons, such as paramagnetic copper(II) complexes. wikipedia.org Copper(I) complexes, having a d¹⁰ electron configuration, are diamagnetic and thus ESR-silent. However, for paramagnetic Cu(II)-phosphane systems, ESR spectroscopy is exceptionally informative.

The ESR spectrum provides key parameters: the g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and its value can be anisotropic, depending on the orientation of the complex in the magnetic field. libretexts.org For Cu(II) complexes, which have a d⁹ configuration, the g-tensor components are sensitive to the geometry of the copper center and the nature of the coordinating ligands. mdpi.com Typically, for axially elongated copper complexes, g∥ > g⊥. ethz.ch

Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei. In copper complexes, hyperfine coupling to the copper nucleus (I = 3/2) splits the ESR signal into four lines. libretexts.org Superhyperfine coupling to the phosphorus nucleus (I = 1/2) of a coordinated phosphane ligand can cause further splitting of each of these lines into doublets, providing direct evidence of the Cu-P bond. The magnitude of the copper hyperfine splitting is reduced upon coordination to phosphine ligands compared to other ligands, indicating delocalization of spin density from the copper(II) ion onto the phosphine. cdnsciencepub.com

| Parameter | Value | Information Provided | Reference |

|---|---|---|---|

| g∥ | > g⊥ (e.g., 2.250) | Indicates an axially elongated geometry. Sensitive to the ligand field. | libretexts.orgethz.ch |

| g⊥ | (e.g., 2.065, 2.030) | Provides information about the perpendicular component of the g-tensor. | libretexts.org |

| A∥(Cu) | (e.g., 160 G) | Hyperfine coupling to the copper nucleus, reflects the nature of the Cu-ligand bonds. | libretexts.org |

| A(P) | - | Superhyperfine coupling to the phosphorus nucleus, direct evidence of Cu-P bond. | cdnsciencepub.com |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental tool for investigating the electronic transitions within copper(I)-phosphane complexes. The absorption spectra of these compounds are typically characterized by two main types of electronic transitions: metal-to-ligand charge transfer (MLCT) and intraligand (IL) π-π* transitions.

The MLCT bands are generally observed as broad, lower-energy absorptions in the visible or near-UV region. These transitions involve the excitation of an electron from a d-orbital of the copper(I) center to a π* anti-bonding orbital of the phosphane ligand or other coordinated ligands. The position and intensity of these bands are sensitive to the nature of the phosphane ligand, the coordination geometry, and the solvent. For instance, many copper(I) phosphine complexes exhibit MLCT bands in the range of 350–500 nm nih.gov.

| Complex Type | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|

| Copper(I) dithiocarbamate–phosphine | 272–277 | Metal-perturbed π—π* intraligand | mdpi.com |

| Copper(I) dithiocarbamate–phosphine | 330–336 | Metal-perturbed π—π* intraligand | mdpi.com |

| Heteroleptic diimine-diphosphine Cu(I) | 330–530 | MLCT | researchgate.net |

X-ray Crystallography and Diffraction Analysis

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

The process involves irradiating a single crystal of the copper-phosphane complex with X-rays and analyzing the resulting diffraction pattern. The data obtained from this analysis enables the construction of an electron density map, from which the positions of the individual atoms can be determined. Numerous studies have successfully employed SC-XRD to characterize a wide variety of copper(I)-phosphine complexes, revealing diverse structural motifs, from simple mononuclear species to complex polynuclear clusters nih.govcardiff.ac.ukrsc.org. The crystallographic data, including space group and unit cell dimensions, are crucial for understanding the packing of molecules in the solid state.

Analysis of Coordination Geometries and Bond Distances

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the coordination geometry around the copper(I) center and the precise measurement of bond distances and angles. Copper(I), with its d10 electronic configuration, exhibits a degree of flexibility in its coordination environment, leading to various geometries in its phosphane complexes.

Common coordination geometries for copper(I) include linear, trigonal planar, and tetrahedral. In many mononuclear copper(I)-phosphane complexes, a pseudo-tetrahedral geometry is observed, particularly when coordinated to other ligands in addition to the phosphane mdpi.commdpi.com. The deviation from ideal tetrahedral geometry can be quantified using parameters such as the τ₄ index, where a value of 1 represents a perfect tetrahedral geometry and 0 indicates a perfect square planar geometry mdpi.com. For instance, some pseudo-tetrahedral copper(I) dithiocarbamate-phosphine complexes exhibit τ₄ values in the range of 0.81 to 0.85 mdpi.com.

The Cu-P bond distance is a critical parameter and is influenced by both the electronic and steric properties of the phosphane ligand. In tetracoordinated copper(I) complexes, Cu-P bond lengths are typically in the range of 2.16 to 2.29 Å. Other bond distances, such as those to halide or nitrogen/sulfur donor ligands, also provide valuable information about the nature of the coordination environment.

| Complex | Coordination Geometry | Cu-P Bond Length (Å) | Other Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Cu(dpa)(PPh3)Cl] | Distorted Tetrahedral | 2.213(1) | Cu-N: 2.102(3), 2.138(3); Cu-Cl: 2.345(1) | |

| [(phosphinine)CuBr]2 | Distorted Trigonal Planar | 2.164(1) | Cu-Br: 2.3734(9), 2.4142(7) | cardiff.ac.uk |

| [Cu(CHpz3)(PPh3)]+ | Distorted Tetrahedral | 2.289(1) | Cu-N: 2.079(1)-2.106(1) | mdpi.com |

Intermolecular Interactions and Supramolecular Aggregation in Solid State

One of the most common intermolecular interactions observed in these complexes is π-π stacking. This occurs between the aromatic rings of the phosphane ligands or other aromatic ligands present in the complex. These interactions can lead to the formation of dimers or extended one-, two-, or three-dimensional networks nih.gov. The geometry of the π-π stacking, such as face-to-face or offset arrangements, influences the strength of the interaction and the resulting supramolecular architecture.

Hydrogen bonding, although less prevalent in the absence of suitable functional groups, can also contribute to the crystal packing. Furthermore, in some cases, weak intermolecular Cu···Cu interactions have been observed, which can influence the photophysical properties of the complexes mdpi.com. The study of these weak interactions is essential for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Advanced Microscopic and Elemental Analysis

Scanning Transmission Electron Microscopy (STEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Transmission Electron Microscopy (STEM) combined with Energy-Dispersive X-ray Spectroscopy (EDS) offers powerful capabilities for the characterization of copper-phosphane complexes, particularly when they are in the form of nanomaterials or when information about elemental distribution at the nanoscale is required.

EDS is an analytical technique that provides elemental composition information. When an electron beam from the STEM interacts with the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. EDS can be used to create elemental maps, showing the spatial distribution of copper, phosphorus, and other elements within the sample. This is particularly useful for confirming the composition of heterobimetallic complexes or for investigating the uniformity of elemental distribution in materials derived from copper-phosphane precursors acs.org. For instance, SEM-EDX has been used to determine the ratio of copper to silver in heterobimetallic phosphine complexes acs.org.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of copper-phosphane (1/1) complexes, XPS is instrumental in confirming the oxidation state of the copper center and investigating the electronic environment of both the copper and phosphorus atoms.

The analysis of the Cu 2p region of the XPS spectrum is particularly challenging but informative. Copper(I) and metallic copper (Cu(0)) species often exhibit overlapping binding energies, making them difficult to distinguish based solely on the main peak position. surfacesciencewestern.comyoutube.com Typically, the Cu 2p3/2 peak for both Cu(I) and Cu(0) appears in the range of 932.2 to 932.7 eV. youtube.comxpsfitting.com However, the Auger parameter, which combines the binding energy of the photoelectron peak with the kinetic energy of the Auger electron peak, can be used to differentiate between these states. youtube.comxpsfitting.com For instance, the Auger parameter for Cu(0) is approximately 1851.2 eV, while for Cu(I) it is around 1849.1 eV. youtube.com

A key diagnostic feature for copper(II) species is the presence of strong "shake-up" satellite peaks at higher binding energies (approximately 940-945 eV) relative to the main Cu 2p peaks. surfacesciencewestern.comyoutube.comnih.gov The absence of these satellites in the spectrum of a copper-phosphane (1/1) complex is a strong indicator that the copper is in the +1 oxidation state.

The P 2p spectrum provides information about the chemical environment of the phosphorus atom in the phosphane ligand. Upon coordination to the copper center, a shift in the P 2p binding energy is observed compared to the free phosphane ligand. This shift is indicative of the electron donation from the phosphorus to the copper atom, confirming the formation of the coordinate bond.

| Core Level | Species | Typical Binding Energy (eV) | Key Features |

| Cu 2p3/2 | Cu(I) in phosphane complex | 932.2 - 932.7 | Overlaps with Cu(0); distinguished by Auger parameter. youtube.comxpsfitting.com |

| Cu 2p | Cu(II) | 933.0 - 935.0 | Accompanied by strong shake-up satellites at 940-945 eV. youtube.comnih.gov |

| P 2p | Coordinated Phosphane | ~133 | Shifted from free ligand value upon coordination. |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust analytical technique used for the detection and quantification of trace elements in a sample. unil.chwikipedia.org It utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. wikipedia.org The intensity of this emission is directly proportional to the concentration of the element in the sample.

For copper-phosphane (1/1) complexes, ICP-OES is a crucial tool for determining the precise elemental composition, particularly the copper and phosphorus content. This analysis is fundamental to verify the stoichiometry of the synthesized complex and confirm the 1:1 ratio between the copper atom and the phosphane ligand.

The procedure involves the digestion of the copper-phosphane complex in a strong acid matrix to break it down into its constituent elements, ensuring the sample is in a liquid form suitable for introduction into the plasma. unil.ch The solution is then nebulized into an aerosol and introduced into the high-temperature argon plasma (6,000 to 10,000 K). wikipedia.org Within the plasma, the complex is desolvated, vaporized, and atomized. The high energy of the plasma excites the copper and phosphorus atoms, causing them to emit light at their characteristic wavelengths. A spectrometer separates these wavelengths, and detectors measure their intensities.

By comparing the emission intensities from the sample to those of previously run calibration standards of known concentration, the exact amount of copper and phosphorus in the original complex can be determined with high accuracy and precision. researchgate.net This quantitative data is essential for confirming the empirical formula of the copper-phosphane (1/1) complex.

| Element | Typical Emission Wavelengths (nm) | Purpose of Analysis |

| Copper (Cu) | 324.754, 327.396, 224.700 | Quantification of copper content to verify stoichiometry. |

| Phosphorus (P) | 177.495, 178.287, 213.618 | Quantification of phosphorus content to verify stoichiometry. |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information about the thermal stability, decomposition profile, and composition of copper-phosphane (1/1) complexes. orientjchem.org

A typical TGA experiment involves heating a small amount of the complex on a precision balance at a constant rate under an inert atmosphere, such as nitrogen, to prevent oxidation. redalyc.org The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition of a copper-phosphane (1/1) complex often occurs in distinct steps. The initial weight loss may correspond to the departure of solvent molecules if present. Subsequent, more significant weight loss stages typically relate to the decomposition of the complex, starting with the loss of the phosphane ligand. orientjchem.orgresearchgate.net

The temperature at which significant weight loss begins is an indicator of the thermal stability of the complex. Different phosphane ligands can impart varying degrees of thermal stability to the copper center. The final residual mass at the end of the experiment can provide information about the composition of the non-volatile residue, which is often metallic copper or a copper phosphide (B1233454) species, depending on the decomposition pathway. The experimental residual mass can be compared with the theoretical value calculated based on the molecular formula of the complex.

| Temperature Range | Event | Typical Weight Loss (%) |

| 30 - 150 °C | Desolvation (if applicable) | Varies with solvent content |

| 150 - 400 °C | Decomposition / Loss of Phosphane Ligand | Corresponds to the molar mass of the phosphane ligand |

| > 400 °C | Final Residue Formation | Remaining mass corresponds to Cu or copper phosphide |

Note: The specific temperatures and weight loss percentages are highly dependent on the nature of the phosphane ligand and the experimental heating rate. redalyc.org For example, some copper(II) complexes show high thermal stability, with decomposition beginning at higher temperatures. redalyc.org The decomposition can occur in several steps, with the final residue often being the metal oxide if conducted in an air atmosphere, or the pure metal under an inert atmosphere. orientjchem.orgresearchgate.net

Computational and Theoretical Investigations of Copper Phosphane 1/1 Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying copper-phosphine complexes.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of copper-phosphine complexes. DFT calculations reveal that in many heteroleptic copper(I)-phosphine complexes, the electronic distribution is highly delocalized and dependent on the nature of the ligands.

Theoretical investigations show that the HOMO is often predominantly centered on the copper(I) metal ion, with significant contributions from the phosphine (B1218219) ligand. The phosphine ligand, acting as an electron donor, can raise the energy of the HOMO. nih.gov Conversely, the LUMO is typically located on the co-ligand, especially if it possesses a π-acceptor character, such as a diimine ligand. nih.gov This spatial separation of the HOMO and LUMO is characteristic of a metal-to-ligand charge transfer (MLCT) transition upon electronic excitation.

The composition of these frontier orbitals can be quantitatively analyzed to understand the influence of different ligands. For instance, in a theoretical study of a heteroleptic [Cu(N^N)(P^P)]⁺ complex, the introduction of a bisphosphine (P^P) ligand significantly alters the HOMO composition compared to a homoleptic [Cu(N^N)₂]⁺ complex.

| Complex Type | Fragment Contribution to HOMO |

|---|---|

| Cu(I) Center | |

| Homoleptic [Cu(N^N)₂]⁺ Type | |

| Heteroleptic [Cu(N^N)(P^P)]⁺ Type |

This table illustrates the calculated percentage contribution of the copper(I) ion to the Highest Occupied Molecular Orbital (HOMO) in different types of complexes, based on DFT analysis. The presence of a strong donor phosphine ligand decreases the metal's contribution to the HOMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the complex's stability, color, and photophysical properties. youtube.com

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of complex reaction mechanisms involving copper-phosphine catalysts. nih.gov By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, chemists can identify the most favorable reaction pathways.

This approach is particularly valuable in catalysis, where multiple competing mechanisms may exist. For example, in copper-catalyzed cross-coupling reactions, DFT studies can distinguish between proposed mechanisms such as oxidative addition/reductive elimination, single-electron transfer (SET), or σ-bond metathesis. nih.gov Computational explorations have been used to investigate ligand-directed selectivities in Ullmann-type reactions, revealing that the choice of ligand can favor one mechanistic pathway over another (e.g., SET vs. Iodine Atom Transfer), thereby controlling the reaction's outcome. nih.gov

The process involves:

Proposing Plausible Pathways: Based on chemical intuition and experimental observations, several potential reaction mechanisms are proposed.

Locating Stationary Points: The geometries of all species along these pathways (reactants, intermediates, transition states) are optimized.

Calculating Energies: The free energies of these stationary points are calculated to construct a reaction energy profile.

Identifying the Lowest Energy Pathway: The pathway with the lowest activation barriers is identified as the most likely mechanism.

| Reaction Step | Description | Key Computational Output |

|---|---|---|

| Catalyst Activation | Formation of the active Cu(I)-nucleophile complex. | Reaction exergonicity (ΔG) |

| Aryl Halide Activation | The rate-determining step, e.g., oxidative addition to form a Cu(III) intermediate. | Activation Energy (ΔG‡) of the transition state |

| Reductive Elimination | Formation of the final product and regeneration of the catalyst. | Activation Energy (ΔG‡) and overall ΔG |

While copper(I)-phosphine complexes are typically diamagnetic due to the d¹⁰ electronic configuration of Cu(I), computational methods are crucial for predicting the magnetic properties of related paramagnetic systems, such as polynuclear copper(II)-phosphine clusters or transient Cu(II) species. DFT provides a framework for calculating the magnetic exchange coupling constant (J) between paramagnetic centers.

The sign and magnitude of the J value determine the nature of the magnetic interaction:

J > 0: Ferromagnetic coupling, where the spins on adjacent metal centers align in parallel, leading to a high-spin ground state.

J < 0: Antiferromagnetic coupling, where spins align in an anti-parallel fashion, leading to a low-spin ground state.

DFT calculations can model the subtle geometric and electronic factors that govern these interactions. A systematic DFT study can predict the g- and A-tensor values for copper(II) complexes, which are essential for interpreting experimental Electron Paramagnetic Resonance (EPR) spectra. mdpi.com This predictive capability is vital for characterizing the electronic structure of copper centers in complex environments. mdpi.com

Static quantum chemical calculations typically focus on structures at their potential energy minima. However, molecules, particularly complex catalysts, are dynamic entities. Ab initio molecular dynamics (AIMD) simulations, which compute the forces on atoms "on the fly" using electronic structure theory, provide a powerful method to study the dynamic and fluxional behavior of copper-phosphine systems. researchgate.netd-nb.info

AIMD can simulate the real-time evolution of a molecular system at a given temperature, capturing the vibrations, rotations, and conformational changes that occur. This is particularly important for understanding:

Catalyst Rearrangement: AIMD can reveal how a copper cluster's structure dynamically rearranges as a reactant molecule approaches, a phenomenon known as fluxionality. escholarship.org

Solvent Effects: The explicit inclusion of solvent molecules in AIMD simulations allows for a realistic modeling of solvation and its influence on complex structure and reactivity.

Reaction Dynamics: By simulating the trajectory of a reaction, AIMD can provide insights that go beyond the minimum energy path, capturing the role of molecular motion and thermal energy in overcoming activation barriers. escholarship.org

Studies on supported copper clusters have shown that the cluster's fluxionality is significant and can be influenced by the adsorption of molecules, highlighting that a dynamic representation is often necessary to properly describe catalytic activity. escholarship.org

Quantum Chemical Calculations for Spectroscopic Correlation

Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic signatures of copper-phosphine complexes. By simulating spectra computationally, researchers can assign experimental features to specific molecular structures and electronic transitions.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. These calculated frequencies, when properly scaled, can be compared with experimental IR spectra to confirm the coordination mode of ligands. For example, a calculated red-shift in the P=O stretching frequency upon coordination can provide strong evidence of phosphine oxide binding to the copper center.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. scispace.com It can predict the energies and intensities of electronic transitions, such as the MLCT bands common in copper(I) complexes, allowing for a detailed assignment of the observed UV-Vis spectra. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods can calculate these parameters with high accuracy. For ³¹P NMR, calculations can correlate the observed chemical shift with the electronic and steric properties of the phosphine ligand and its coordination to the copper center. rasayanjournal.co.in Discrepancies between free and coordinated ligand shifts provide insight into effects like π-backbonding. rasayanjournal.co.in

| Spectroscopic Technique | Computational Method | Predicted Property | Application |

|---|---|---|---|

| Infrared (IR) | DFT | Vibrational Frequencies | Confirming ligand coordination and molecular structure. |

| UV-Visible | TD-DFT | Electronic Transition Energies (λmax) | Assigning absorption bands (e.g., MLCT, LLCT). scispace.comresearchgate.net |

| NMR (e.g., ³¹P) | DFT (GIAO method) | Chemical Shifts (δ) | Probing the electronic environment and bonding at the phosphorus nucleus. rasayanjournal.co.in |

This table summarizes the use of different quantum chemical methods to predict and correlate with various experimental spectroscopic techniques for copper-phosphine complexes.

Application of Group Theory in Structural Analysis

Group theory is a mathematical framework that is fundamental to understanding molecular symmetry. In the context of copper-phosphine complexes, it provides a systematic way to analyze and classify molecular structures, which in turn allows for the prediction of many chemical and physical properties without the need for extensive computation.

The process begins by assigning the molecule to a specific point group based on its symmetry elements (e.g., rotation axes, mirror planes, inversion center). Once the point group is known, group theory can be used to:

Predict Spectroscopic Activity: Determine which vibrational modes are IR-active and/or Raman-active. This is crucial for interpreting vibrational spectra.

Construct Molecular Orbitals: Simplify the construction of molecular orbital diagrams by determining how atomic orbitals can combine based on their symmetry. This provides a qualitative picture of the bonding in the complex.

Understand Structural Relationships: Group-subgroup relations can be used to understand structural phase transitions or distortions from higher-symmetry geometries. researchgate.net

For example, a tetrahedral copper(I)-phosphine complex would belong to the Td point group, while a square planar copper(II)-phosphine complex would belong to the D4h point group. The distinct symmetries of these geometries lead to different spectroscopic selection rules and orbital splitting patterns, which can be fully rationalized using the principles of group theory. researchgate.net

Catalytic Applications and Mechanistic Insights of Copper Phosphane 1/1 Complexes

Hydrophosphination Catalysis

Copper-phosphane complexes have emerged as highly effective catalysts for hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, which is an atom-economical method for forming valuable P-C bonds. These catalysts, particularly those forming active copper(I)-phosphido intermediates, exhibit remarkable activity and provide pathways to organophosphorus compounds that are integral to materials science, synthetic chemistry, and catalysis.

Mechanistic investigations into copper-phosphane catalyzed hydrophosphination reveal that the reaction does not follow a single, universal pathway. Instead, the mechanism is highly dependent on the electronic properties of the alkene substrate. nih.govokstate.edu This divergence is clearly illustrated by Hammett analysis, which shows a concave plot when various para-substituted styrenes are used, indicating a change in the rate-determining step or the operative mechanism across the series of substrates. nih.govsemanticscholar.org

For electron-deficient alkenes, the reaction proceeds via a conjugate addition (or nucleophilic attack) mechanism. In this pathway, the nucleophilic copper-phosphido intermediate attacks the β-carbon of the Michael acceptor, generating a zwitterionic intermediate. nih.gov Subsequent protonation of this intermediate yields the final hydrophosphination product and regenerates the active catalyst. nih.gov This pathway is consistent with the mechanisms observed for many late-metal hydrophosphination catalysts. nih.gov

Conversely, for electron-rich or unactivated alkenes, a migratory insertion mechanism is favored. nih.govnih.gov This pathway involves a 2,1-insertion of the alkene into the copper-phosphorus bond, forming a copper-alkyl intermediate. nih.gov This intermediate is then protonated by a P-H bond from another phosphine (B1218219) molecule, releasing the final product and regenerating the copper-phosphido catalyst for the next cycle. nih.gov Evidence supporting this divergent approach comes from a combination of isotopic labeling experiments, stoichiometric model reactions, and zwitterionic trapping experiments, which collectively confirm that both pathways are accessible and substrate-dependent. okstate.eduuva.es

Table 1: Substrate Influence on Mechanistic Pathway in Copper-Phosphane Catalyzed Hydrophosphination

| Alkene Type | Predominant Mechanism | Key Intermediate |

|---|---|---|

| Electron-Deficient (e.g., Michael acceptors) | Conjugate Addition | Zwitterionic Species |

| Electron-Rich / Unactivated (e.g., 1-hexene) | Migratory Insertion | Copper-Alkyl Species |

Light has been identified as a critical factor for enhancing the rate and expanding the scope of copper-catalyzed hydrophosphination, particularly for challenging, unactivated substrates. nih.govresearchgate.net Reactions conducted under ambient temperature irradiation (e.g., 360 nm) show significantly higher conversion rates compared to those run under thermal conditions. youtube.com This photocatalytic effect appears to be a general phenomenon for various copper(I) catalysts and copper(II) precursors that can be reduced in situ. nih.govnih.gov

Computational and spectroscopic analyses suggest that the role of light is to initiate a Ligand-to-Metal Charge Transfer (LMCT) from the phosphido ligand to the copper center. nih.govsemanticscholar.orguva.es This electronic transition populates a Lowest Unoccupied Molecular Orbital (LUMO) that has significant Cu-P antibonding character. okstate.edunih.gov The population of this antibonding orbital effectively weakens and elongates the Cu-P bond. nih.govuva.es This photo-induced weakening of the Cu-P bond lowers the energy barrier for the migratory insertion of an alkene, thereby accelerating the catalytic turnover for electron-rich substrates. okstate.edunih.gov This mechanistic insight explains the dramatically increased activity of copper catalysts under photocatalytic conditions compared to purely thermal systems. nih.gov

There is substantial evidence pointing to a monomeric copper(I)-phosphido complex as the key catalytically active species. nih.govyoutube.commdpi.com While stable Cu(II) precursors like copper(II) acetylacetonate (Cu(acac)₂) are often used as the catalyst, they are believed to be reduced in situ by the phosphine substrate to generate the active Cu(I) species. nih.govsemanticscholar.org This activation step is bypassed when discrete, pre-formed Cu(I) compounds are used as catalysts. nih.gov

The viability of Cu(I)-phosphido intermediates has been supported by several experiments. For instance, known monomeric phosphido compounds such as IPrCuPPh₂ (where IPr is an N-heterocyclic carbene ligand) have been shown to be competent catalysts for hydrophosphination, displaying similar activity to systems generated in situ from Cu(II) precursors. nih.gov Furthermore, the restoration of the copper-phosphido catalyst via protonation of a Cu-C bond has been demonstrated in stoichiometric reactions. For example, treating an allyl copper compound with diphenylphosphine regenerates a copper-phosphido species and releases propylene, confirming the feasibility of the final step in the catalytic cycle. nih.gov These findings collectively support a cycle where the central player is a copper(I)-phosphido complex, which is continuously formed and regenerated. nih.govmdpi.com

Cross-Coupling Reactions

Copper-phosphane systems are also versatile catalysts for a range of cross-coupling reactions, which are fundamental transformations for constructing molecular complexity. These reactions, often referred to as Ullmann-type couplings, have become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgresearchgate.net

Copper-phosphane catalysts facilitate the formation of various chemical bonds by coupling different organic fragments.

C-C Bond Formation: Copper-catalyzed cross-coupling is a powerful method for creating carbon-carbon bonds. This includes the coupling of organometallic reagents with organohalides. rsc.org While palladium has historically dominated this area, copper catalysts offer a cost-effective and sometimes uniquely reactive alternative. okstate.edu For example, in Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, copper often acts as a co-catalyst with palladium. However, copper-NHC and copper-phosphine systems have been developed to perform these reactions as the sole catalyst. okstate.edu

C-N Bond Formation: The formation of C-N bonds via copper catalysis, known as the Ullmann condensation or Buchwald-Hartwig amination, is a cornerstone of synthetic chemistry. mdpi.com Copper-phosphine and other copper-ligand systems catalyze the coupling of aryl halides with a wide variety of nitrogen nucleophiles, including amines, amides, and imides. The use of appropriate ligands is crucial for achieving high efficiency and milder reaction conditions compared to the classical, high-temperature Ullmann reactions. acs.org

C-P Bond Formation: The copper-catalyzed variant of the Hirao reaction allows for the direct coupling of P-H containing compounds, such as secondary phosphine oxides (SPOs) or H-phosphinates, with aryl or vinyl halides to form P-C bonds. nih.govresearchgate.netnih.gov This method provides a direct route to valuable tertiary phosphine oxides and phosphinates. nih.govbohrium.com The catalytic system often employs a copper(I) salt as a precatalyst with a suitable ligand and a base. researchgate.net

Table 2: Overview of Copper-Phosphane Catalyzed Cross-Coupling Reactions

| Bond Formed | Reaction Type | Electrophile | Nucleophile |

|---|---|---|---|

| C-C | Ullmann / Sonogashira-type | Aryl/Vinyl Halide | Organometallic Reagent / Alkyne |

| C-N | Ullmann Condensation | Aryl Halide | Amine, Amide, Imide |

| C-P | Hirao-type Coupling | Aryl/Vinyl Halide | Secondary Phosphine Oxide, H-Phosphinate |

While the exact mechanism of copper-catalyzed cross-coupling can vary with the specific ligands and substrates, a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle based on Oxidative Addition–Reductive Elimination (OA-RE) . mdpi.comorganic-chemistry.orgresearchgate.net

The catalytic cycle is generally proposed to proceed as follows:

Formation of the Active Catalyst: A Cu(I) species, often coordinated to a phosphane or other ligand, reacts with the nucleophile (e.g., an amine, or a deprotonated phosphine oxide) to form a copper(I)-nucleophile complex. mdpi.com

Oxidative Addition: The aryl halide electrophile undergoes oxidative addition to the Cu(I) center. This is often the rate-determining step and results in the formation of a high-energy, transient Cu(III) intermediate. youtube.commdpi.com Computational studies support the involvement of these Cu(III) species, which were once considered too high in energy to be viable intermediates. youtube.com

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the new C-C, C-N, or C-P bond and releasing the final cross-coupled product. youtube.commdpi.com This step regenerates a Cu(I) complex, which can then re-enter the catalytic cycle. youtube.com

Although the OA-RE pathway is frequently invoked, alternative mechanisms such as σ-bond metathesis and single-electron transfer (SET) have also been considered. mdpi.com However, for many modern, well-defined copper-ligand systems, kinetic and computational studies provide strong evidence in favor of a concerted oxidative addition step leading to a Cu(III) intermediate. youtube.commdpi.com The choice of ligand is critical, as it modulates the stability and reactivity of the copper center throughout the cycle, enabling the reaction to proceed under milder conditions than traditional ligand-free Ullmann protocols. acs.org

Strategies for Catalyst Stability and Mitigation of Deactivation Pathways

The stability and longevity of copper-phosphane catalysts are critical for their practical application. Deactivation, the loss of catalytic activity and/or selectivity over time, can occur through various chemical, thermal, and mechanical pathways. Key deactivation mechanisms for copper-based catalysts include sintering (the agglomeration of metal particles), coking (the deposition of carbonaceous materials on the catalyst surface), and poisoning by impurities. nih.govnih.govchemcatbio.org Additionally, the phosphane ligand itself can be a source of instability, as some, like triphenylphosphine (B44618), are prone to oxidation. nih.gov The choice of solvent and reaction of the catalyst with substrates or products can also lead to the formation of inactive species. mdpi.com

Strategies to enhance stability and mitigate these deactivation pathways focus on both the catalyst's molecular design and the process conditions.

Ligand Modification: The electronic and steric properties of phosphane ligands play a crucial role in the stability of the copper complex. The use of tris(aminomethyl)phosphines, for example, has been shown to yield air- and water-stable copper(I) complexes, in contrast to those with more easily oxidized phosphines. nih.gov Incorporating bulky ligands can provide steric protection around the copper center, enhancing stability. unife.it Furthermore, employing tetradentate ligands that bind to the copper ion at four points can improve coordinative stability and prevent disproportionation, a common issue with simpler phenanthroline-based copper(I) catalysts. acs.org

Process Optimization and Regeneration: Catalyst deactivation can be managed by optimizing reaction conditions to disfavor side reactions that lead to coking or poisoning. Another strategy is catalyst regeneration, which aims to remove foulants like coke from the catalyst surface to restore its activity. chemcatbio.org

Preventing Aggregation: In homogeneous catalysis, coordinatively unsaturated metal fragments can aggregate, leading to deactivation. The choice of solvent is critical; solvents that coordinate too strongly can sequester the active metal, while non-coordinating solvents might not prevent aggregation. mdpi.com

By understanding these deactivation mechanisms, more robust and economically viable copper-phosphane catalytic systems can be developed.

Photoredox Catalysis

In recent years, copper-based photoredox catalysis has emerged as a powerful and sustainable alternative to systems based on expensive and rare precious metals like ruthenium and iridium. unife.it Heteroleptic copper(I) complexes, particularly those featuring both diimine (N,N) and diphosphine (P,P) ligands, have garnered significant attention due to their favorable photophysical and electrochemical properties, which are highly tunable through synthetic modification. unife.itdntb.gov.ua These complexes can absorb visible light and, in their excited state, act as potent single-electron transfer agents to facilitate a wide range of organic transformations.

Design Principles for Efficient Copper(I) Photoredox Catalysts

The efficiency of a [Cu(NN)(PP)]+ photoredox catalyst is intrinsically linked to its molecular structure, which dictates its photophysical and electrochemical properties. Rational design principles are crucial for developing catalysts with desired characteristics, such as strong visible light absorption, long excited-state lifetimes, and suitable redox potentials.

Steric and Electronic Tuning: The steric bulk and electron-donating or -withdrawing nature of the substituents on both the phosphane and diimine ligands allow for fine-tuning of the catalyst's properties. nih.gov Bulky ligands can enhance the stability of the excited state by preventing the formation of non-emissive exciplexes, which is a deactivation pathway. unife.it The electronic properties of the ligands directly impact the redox potentials of the Cu(I)/Cu(II) couple.

Excited State Stability: Upon photoexcitation, copper complexes often undergo significant structural rearrangement (flattening), which can facilitate deactivation pathways. A key design strategy is to create a more rigid ligand framework to limit these geometric distortions in the excited state. The presence of intramolecular π-interactions within the complex can help "lock" the geometry, limiting the flattening of the excited state and leading to higher luminescence quantum yields. acs.org

Coordinative Saturation: To prevent catalyst deactivation through disproportionation, it is crucial to maintain a stable, four-coordinate environment around the copper center. The use of tetradentate ligands, which incorporate both the diimine and donor phosphine groups in a single molecule, is an effective strategy to enhance coordinative stability. acs.org

| Design Principle | Structural Feature | Effect on Catalyst Performance | Reference |

|---|---|---|---|

| Geometric Control | P-Cu-P Bite Angle of Diphosphine Ligand | Influences MLCT absorption energy and overall structure. | acs.org |

| Steric Shielding | Bulky substituents on ligands | Provides stability to the excited state, preventing exciplex formation. | unife.it |

| Structural Rigidity | Intramolecular π-stacking interactions | Limits geometric distortion in the excited state, increasing quantum yield. | acs.org |

| Coordinative Stability | Use of tetradentate ligands | Prevents catalyst disproportionation in solution. | acs.org |

Mechanisms of Photoinduced Electron Transfer and Radical Generation

The function of copper-phosphane photoredox catalysts is predicated on their ability to absorb light and initiate single-electron transfer (SET) processes, generating radical intermediates. The primary mechanism begins with the absorption of a photon, promoting the complex to an electronically excited state.

Upon excitation, these complexes typically undergo a metal-to-ligand charge transfer (MLCT). In this process, an electron is transferred from the d-orbital of the Cu(I) center to a π*-orbital of the diimine ligand, transiently forming a Cu(II) species and a ligand-based radical anion. nih.gov This excited state, [Cu(NN)(PP)]+, is both a stronger oxidant and a stronger reductant than the ground state complex.

The excited complex can then engage with a substrate in one of two main quenching pathways:

Oxidative Quenching: The excited catalyst donates an electron to a substrate molecule, becoming a Cu(II) complex. The substrate is thus reduced to a radical anion. This pathway is observed in reactions where the excited copper complex acts as a potent reductant.

Cu(I) + Substrate → Cu(II) + Substrate•⁻*

Reductive Quenching: The excited catalyst accepts an electron from a substrate molecule, returning to the Cu(I) ground state (or forming a transient Cu(0) species) while oxidizing the substrate to a radical cation.

Cu(I) + Substrate → Cu(0) + Substrate•⁺*

An alternative mechanism for radical generation involves the formation of a phosphoranyl radical. nih.gov In this pathway, photoinduced SET from the phosphane ligand to an excited photocatalyst (or directly from the phosphane to a substrate) generates a phosphine radical cation. This electrophilic species can then be trapped by a nucleophile (such as an alcohol or a carboxylate anion) to form a phosphoranyl radical. This intermediate can subsequently undergo fragmentation, such as β-scission, to cleave a C-O bond and generate a new carbon-centered radical. nih.govacs.orgacs.org

Applications in Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) reactions are highly atom-economical transformations that allow for the difunctionalization of alkenes. Copper-phosphane photoredox catalysts have proven to be excellent promoters for these reactions, offering a milder and more energy-efficient alternative to traditional methods that require harsh thermal conditions or toxic radical initiators.

A model ATRA reaction frequently used to evaluate catalyst performance is the addition of a carbon tetrahalide, such as bromotrichloromethane or carbon tetrabromide, across an alkene like styrene. unife.it The general mechanism involves the photocatalyst initiating the formation of a trihalomethyl radical (•CX₃), which then adds to the alkene. The resulting carbon-centered radical abstracts a halogen atom from another molecule of the haloalkane, propagating a radical chain and forming the desired product.

The unique advantage of copper catalysts over their iridium and ruthenium counterparts lies in the accessibility of the Cu(II) oxidation state. The resulting Cu(II) species, itself a persistent radical, can intercept and trap radical intermediates. This capability opens pathways to novel two- and three-component coupling reactions that are not feasible with traditional precious metal photocatalysts.

Recent studies have demonstrated the effectiveness of newly synthesized heteroleptic copper(I) complexes in ATRA reactions. For instance, a series of [Cu(dpa)(P,P)]BF₄ complexes (where dpa is dipyridylamine) were tested in the reaction of styrene with CBr₄. The results, summarized below, show that the nature of the diphosphine ligand significantly impacts catalytic efficiency.

| Catalyst (P,P ligand) | Yield of Product (%) |

|---|---|

| None | 0 |

| C1 (dppf) | 75 |

| C2 (dppe) | 80 |

| C3 (dppp) | 85 |

| C4 (xantphos) | 99 |

| C5 (BINAP) | 70 |

Heterogenization of Copper-Phosphane Photoredox Catalysts

While homogeneous copper-phosphane catalysts are highly effective, their separation from the reaction mixture and subsequent reuse can be challenging, hindering their use in large-scale applications. mdpi.com Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem. This strategy facilitates easy catalyst recovery by simple filtration and allows for recycling, contributing to more sustainable and cost-effective chemical processes. mdpi.com

Common solid supports include inorganic materials like silica (B1680970) and alumina, as well as carbon-based materials such as activated carbon (AC) and carbon nanotubes (CNTs). The choice of support and the method of immobilization are crucial for maintaining the catalytic activity of the copper complex.

A study on the immobilization of Cu(I)-phosphine complexes with 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo-[3.3.1]nonane (DAPTA) ligands on carbon supports demonstrated their successful application in the microwave-assisted synthesis of 1,2,3-triazoles. mdpi.com The catalysts were supported on both activated carbon and multi-walled carbon nanotubes, with some supports being chemically functionalized (e.g., with nitric acid and NaOH) to improve catalyst loading and stability.

The heterogenized systems showed excellent activity, achieving quantitative conversions with low catalyst loading (0.5 mol%) in short reaction times (15 min). mdpi.com The catalysts could be recovered and reused for up to four consecutive cycles, although a gradual loss of activity was observed, which is a common challenge in catalyst recycling. mdpi.com

| Catalyst System | Support Material | Conversion (1st Cycle) | Conversion (4th Cycle) |

|---|---|---|---|

| Complex 2 on CNT-ox-Na | Functionalized Carbon Nanotubes | Quantitative | ~60% |

| Complex 4 on CNT-ox-Na | Functionalized Carbon Nanotubes | Quantitative | ~55% |

Polymerization Catalysis

Copper-phosphine complexes are also gaining attention as efficient photoinitiators for polymerization reactions. nih.gov Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer network. This technology is widely used in coatings, adhesives, and 3D printing. The photoinitiating system (PIS) is a critical component, as it must absorb light efficiently and generate reactive species (e.g., radicals) to start the polymerization. nih.gov

Copper complexes offer a cost-effective alternative to traditional photoinitiators and other metal-based systems. nih.gov A notable example is a copper(II) complex featuring a 2,4-dinitrophenylhydrazone ligand, which has been successfully used as a photoredox catalyst for the radical polymerization of ethylene glycol diacrylate. nih.gov